molecular formula C21H24N2O3 B1213067 Hydroxindasate CAS No. 7008-14-2

Hydroxindasate

Cat. No.: B1213067
CAS No.: 7008-14-2
M. Wt: 352.4 g/mol
InChI Key: FEPRMHVEXSXGPN-UHFFFAOYSA-N
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Description

Hydroxindasate is a chemical compound with the molecular formula C21H24N2O3. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxindasate can be synthesized through a series of chemical reactions involving the appropriate precursors. The synthetic route typically involves the reaction of 3-(2-aminoethyl)-1-(p-methoxybenzyl)-2-methylindol-5-ol with acetic anhydride to form the acetate ester . The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Hydroxindasate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Hydroxindasate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of Hydroxindasate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Properties

CAS No.

7008-14-2

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

[3-(2-aminoethyl)-1-[(4-methoxyphenyl)methyl]-2-methylindol-5-yl] acetate

InChI

InChI=1S/C21H24N2O3/c1-14-19(10-11-22)20-12-18(26-15(2)24)8-9-21(20)23(14)13-16-4-6-17(25-3)7-5-16/h4-9,12H,10-11,13,22H2,1-3H3

InChI Key

FEPRMHVEXSXGPN-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1CC3=CC=C(C=C3)OC)C=CC(=C2)OC(=O)C)CCN

Canonical SMILES

CC1=C(C2=C(N1CC3=CC=C(C=C3)OC)C=CC(=C2)OC(=O)C)CCN

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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